Butonitazene

Catalog No.
S3314206
CAS No.
95810-54-1
M.F
C24H32N4O3
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butonitazene

CAS Number

95810-54-1

Product Name

Butonitazene

IUPAC Name

2-[2-[(4-butoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine

Molecular Formula

C24H32N4O3

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C24H32N4O3/c1-4-7-16-31-21-11-8-19(9-12-21)17-24-25-22-18-20(28(29)30)10-13-23(22)27(24)15-14-26(5-2)6-3/h8-13,18H,4-7,14-17H2,1-3H3

InChI Key

UZZPOLCDCVWLAZ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Butonitazene is a synthetic opioid belonging to the class of 2-benzylbenzimidazole compounds, which were developed in the late 1950s for their analgesic properties. Specifically, it is characterized as a 5-nitro-2-benzylbenzimidazole with a unique substitution at the C4 position of the benzyl moiety, where an n-butoxy group is present. This compound is structurally related to other nitazene analogs such as metonitazene, etonitazene, and protonitazene, differing primarily in the nature of the substituents on the benzyl group .

. Initially, 1-chloro-2,4-dinitrobenzene undergoes nucleophilic substitution with 2-diethylaminoethylamine. Following this, the nitro group at the ortho position can be selectively reduced to form an amino function. This intermediate can then react with n-butoxyphenyl imidate, derived from n-butoxyphenylacetonitrile, leading to the formation of butonitazene. The synthetic routes are noted for their simplicity and cost-effectiveness, not requiring regulated precursors .

Butonitazene exhibits significant biological activity as an opioid analgesic. It has been shown to interact with various opioid receptors, particularly the mu-opioid receptor, which is crucial for mediating pain relief and other effects associated with opioid use. Studies indicate that butonitazene has a high binding affinity for human delta- and kappa-opioid receptors as well as rat mu-opioid receptors . Its potency is comparable to other synthetic opioids, although specific potency metrics relative to morphine or fentanyl are still being evaluated.

The synthesis of butonitazene can be achieved through multiple methods:

  • Nucleophilic Substitution: Utilizing 1-chloro-2,4-dinitrobenzene and 2-diethylaminoethylamine.
  • Selective Reduction: Reducing ortho-nitro groups to amino functionalities.
  • Condensation Reactions: Combining intermediates with n-butoxyphenyl imidate.

These methods allow for modifications in structure and potency by varying substituents on the nitrogen or benzyl groups .

Butonitazene shares structural similarities with several other synthetic opioids. The following table compares butonitazene with its closest analogs:

CompoundStructure CharacteristicsPotency (relative to morphine)
Butonitazene5-nitro-2-benzylbenzimidazoleComparable potency
MetonitazeneSimilar structure with different alkoxy groupHigher potency than morphine
EtonitazeneContains ethoxy instead of butoxyApproximately 500 times more potent
IsotonitazeneIsopropoxy substituentAmong the most potent opioids
ProtonitazenePropoxy group substitutionHigh potency similar to butonitazene

Butonitazene's uniqueness lies in its specific n-butoxy substitution which influences its pharmacological profile compared to its analogs .

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Exact Mass

424.24744090 g/mol

Monoisotopic Mass

424.24744090 g/mol

Heavy Atom Count

31

UNII

C4CE9FVR7N

Wikipedia

Butonitazene

Dates

Modify: 2024-04-14

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